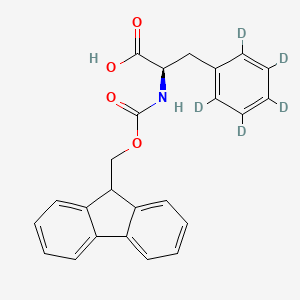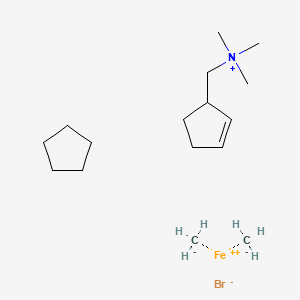
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide is a complex organometallic compound that features a unique combination of cyclopentane, cyclopent-2-en-1-ylmethyl(trimethyl)azanium, iron(2+), and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide involves multiple steps, starting with the preparation of cyclopentane and cyclopent-2-en-1-ylmethyl(trimethyl)azanium. These intermediates are then reacted with iron(2+) and bromide under specific conditions to form the final compound. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which may result in changes to its chemical and physical properties.
Reduction: Reduction reactions can convert the compound to lower oxidation states, potentially altering its reactivity and stability.
Substitution: The bromide ion in the compound can be substituted with other halides or functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of iron, while substitution reactions can produce a variety of halide derivatives.
Scientific Research Applications
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic transformations, including cycloaddition and polymerization reactions.
Medicine: The compound’s unique properties make it a candidate for use in medicinal chemistry, including the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide involves its interaction with molecular targets and pathways. The compound’s iron(2+) center plays a crucial role in its reactivity, facilitating various chemical transformations. The cyclopentane and cyclopent-2-en-1-ylmethyl(trimethyl)azanium moieties contribute to the compound’s stability and reactivity, enabling it to participate in a wide range of reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with similar structural features, often used in the synthesis of metallocenes.
Ferrocene: An organometallic compound with a similar iron center, widely used in catalysis and material science.
Cyclopentane: A simpler hydrocarbon with similar structural elements, used as a building block in organic synthesis.
Uniqueness
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide is unique due to its combination of cyclopentane, cyclopent-2-en-1-ylmethyl(trimethyl)azanium, and iron(2+) with bromide. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H34BrFeN |
|---|---|
Molecular Weight |
376.20 g/mol |
IUPAC Name |
carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide |
InChI |
InChI=1S/C9H18N.C5H10.2CH3.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;;;/h4,6,9H,5,7-8H2,1-3H3;1-5H2;2*1H3;1H;/q+1;;2*-1;;+2/p-1 |
InChI Key |
MCERWCVMBJIYQA-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].[CH3-].C[N+](C)(C)CC1CCC=C1.C1CCCC1.[Fe+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


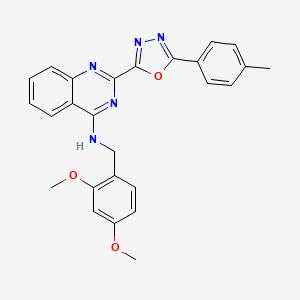



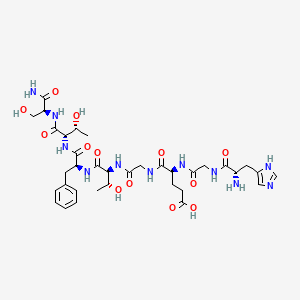

![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
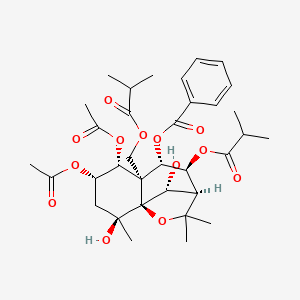


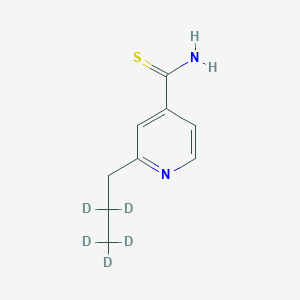

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
